2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The compound “2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole” appears to have a significant role in the pharmaceutical industry, particularly in the design of drugs . It has been found to interact with targets such as the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These targets are transmembrane receptor tyrosine kinases, originally discovered in anaplastic large cell lymphoma .
Mode of Action
The compound interacts with its targets (ALK and ROS1) and inhibits their activity . This inhibition can lead to changes in the cellular environment, particularly in the context of diseases like cancer where these kinases are often overactive.
Biochemical Pathways
The compound’s interaction with ALK and ROS1 affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival, and is often deregulated in various types of tumors .
Pharmacokinetics
The compound’s structure suggests that it might have good bioavailability due to the presence of a basic nitrogen atom, which is a common feature of many bioactive compounds .
Result of Action
The inhibition of ALK and ROS1 by the compound can lead to a decrease in the activity of the PI3K/Akt signaling pathway . This could potentially lead to a reduction in tumor growth and survival, making this compound a potential candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the pyridine moiety. The final step involves the formation of the benzimidazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are structurally related and have comparable pharmacological properties.
Benzimidazole derivatives: Compounds like albendazole and mebendazole are used as antiparasitic agents and share the benzimidazole core.
Uniqueness
What sets 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole apart is its unique combination of the piperidine, pyridine, and benzimidazole moieties, which may confer distinct pharmacological properties not observed in simpler analogs.
Properties
IUPAC Name |
2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAGWBCDSKZNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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